![molecular formula C16H12N2O4 B7835887 2,6-bis(prop-2-enyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B7835887.png)
2,6-bis(prop-2-enyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diallylbenzene-1,2:4,5-bis(dicarbimide) is a chemical compound characterized by its unique structure, which includes two imide groups attached to a benzene ring. This compound is part of the broader class of aromatic dicarboximides, known for their significant optoelectronic properties. These properties make them valuable in various applications, including as color pigments, fluorescent dyes, and organic semiconductors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diallylbenzene-1,2:4,5-bis(dicarbimide) typically involves a twofold Pd-catalyzed [5 + 2] annulation process. This method is used to extend the family of aromatic bis(dicarboximide)s and involves the use of palladium as a catalyst to facilitate the reaction . The reaction conditions often include specific temperatures and solvents to ensure the successful formation of the desired compound.
Industrial Production Methods: Industrial production of N,N’-Diallylbenzene-1,2:4,5-bis(dicarbimide) would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and efficiency while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques would be essential in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Diallylbenzene-1,2:4,5-bis(dicarbimide) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the imide groups and the aromatic benzene ring.
Common Reagents and Conditions: Common reagents used in the reactions of N,N’-Diallylbenzene-1,2:4,5-bis(dicarbimide) include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols. Substitution reactions can result in various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N,N’-Diallylbenzene-1,2:4,5-bis(dicarbimide) has several scientific research applications due to its unique properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, its fluorescent properties make it useful for imaging and diagnostic purposes. In the industry, it is applied in the development of organic semiconductors and optoelectronic devices .
Wirkmechanismus
The mechanism by which N,N’-Diallylbenzene-1,2:4,5-bis(dicarbimide) exerts its effects involves interactions with molecular targets and pathways. The imide groups and the aromatic benzene ring play crucial roles in these interactions, influencing the compound’s reactivity and stability. Theoretical studies, such as nucleus independent chemical shift (NICS) and anisotropy of the induced current density (ACID) plots, provide insights into the aromaticity and electronic properties of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N,N’-Diallylbenzene-1,2:4,5-bis(dicarbimide) include other aromatic dicarboximides like perylene bis(dicarboximide) and naphthalene bis(dicarboximide). These compounds share similar structural features and optoelectronic properties .
Uniqueness: What sets N,N’-Diallylbenzene-1,2:4,5-bis(dicarbimide) apart is its specific arrangement of imide groups and the benzene ring, which imparts unique electronic properties. This uniqueness makes it particularly valuable in applications requiring specific optoelectronic characteristics, such as organic semiconductors and fluorescent dyes .
Eigenschaften
IUPAC Name |
2,6-bis(prop-2-enyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-3-5-17-13(19)9-7-11-12(8-10(9)14(17)20)16(22)18(6-4-2)15(11)21/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAOYVUPYCKWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC3=C(C=C2C1=O)C(=O)N(C3=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
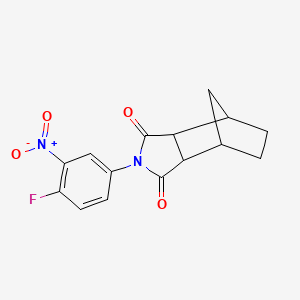
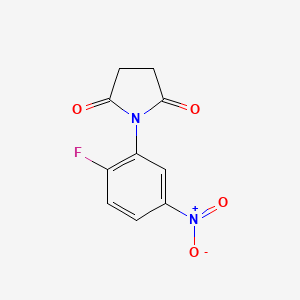
![5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid](/img/structure/B7835839.png)
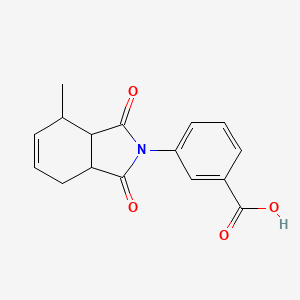
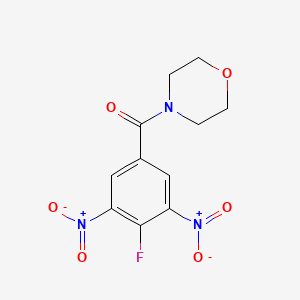

![5-Methyl-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7835868.png)
![Ethyl 3-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B7835872.png)


![6-Phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridin-3-ylamine](/img/structure/B7835899.png)
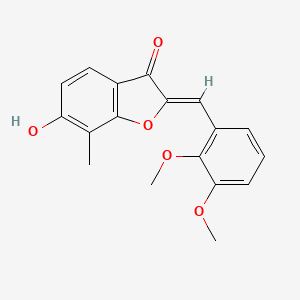

![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B7835920.png)
